(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Description
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral tertiary alcohol featuring a methoxy group at position 7 and a hydroxyl group at position 1 of the tetrahydronaphthalene scaffold. Its stereochemistry (S-configuration at C1) and substitution pattern make it a versatile intermediate in pharmaceutical synthesis, particularly for acetylcholinesterase inhibitors and neuroprotective agents . The compound’s structure allows for diverse functionalization, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@H]2O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the reduction of 7-methoxy-1-tetralone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methoxy-1-tetralone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated derivatives using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as hydrobromic acid can be used for demethylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
- Oxidation: 7-methoxy-1-tetralone.
- Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
- Substitution: 7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogs with Substituted Alkyl Groups
Compound : (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Key Differences : Incorporates isopropyl and methyl groups at positions 4 and 6, respectively.
- Properties :
Compound: 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol
Halogen-Substituted Derivatives
Compound : (1S)-5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ol
- Key Differences : Bromine substitution at position 5 instead of methoxy at position 5.
- Properties :
- Comparison : Bromine’s electronegativity and steric bulk may hinder enzymatic interactions but improve stability in radical reactions.
Compound : 7-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ol
Functional Group Variants
Compound : (1S)-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride
- Key Differences : Hydroxyl group replaced by an amine, forming a hydrochloride salt.
- Properties :
- Comparison : The amine group introduces basicity, altering solubility and enabling salt formation for improved bioavailability.
Compound: 2-Amino-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-ol Hydrochloride
Stereochemical Variants
Compound : (1R,4S)-4-Isopropyl-1,6-Dimethyl-1,2,3,4-Tetrahydronaphthalen-1-ol
- Key Differences : R-configuration at C1 instead of S.
- Properties :
- Comparison : Stereochemistry significantly impacts biological activity, with the R-isomer showing improved efficacy in anti-inflammatory assays.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
- Stereochemical Impact : The (1S)-configuration in the target compound enhances acetylcholinesterase binding compared to R-isomers, as seen in hybrid molecule syntheses .
- Substituent Effects : Methoxy groups improve solubility and electron density, whereas bromine substitutions favor stability in halogen-bonding interactions .
- Synthetic Challenges : Enzymatic resolution (e.g., CAL-A lipase) achieves high enantioselectivity for tertiary alcohols but suffers from low conversion rates .
Biological Activity
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, pharmacological effects, and mechanisms of action.
- Molecular Formula : CHO
- Molecular Weight : 178.23 g/mol
- CAS Number : 103791-17-9
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of neuropharmacology and receptor interactions.
1. Dopamine Receptor Activity
Recent studies have shown that compounds structurally related to this compound can act as selective agonists for dopamine receptors. For instance, a related compound was identified as a highly selective D3 dopamine receptor agonist that promotes β-arrestin translocation and G protein activation without significant activity at D2 receptors . This suggests that this compound may exhibit similar selective activity.
2. Neuroprotective Effects
In vitro studies have indicated that related compounds can protect dopaminergic neurons against neurodegeneration . The neuroprotective properties are attributed to their ability to modulate dopamine receptor signaling pathways effectively.
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Binding : The compound likely interacts with dopamine receptors and possibly TRPV1 receptors based on structural similarities with known agonists.
- Signal Transduction Pathways : Activation of β-arrestin and G protein pathways may lead to downstream effects such as neuroprotection and modulation of neurotransmitter release.
Q & A
Q. Critical Conditions :
| Factor | Impact on Enantiopurity |
|---|---|
| Chiral Auxiliary | tert-Butanesulfinyl group directs stereochemistry |
| Reducing Agent | NaBH₄ selectivity impacts diastereomer ratio |
| Chromatography | Hexane/EtOAc ratio optimizes separation |
How is the stereochemical configuration of this compound confirmed experimentally?
Q. Basic Research Focus
- Optical Rotation : Specific rotation ([α]D²⁰) measurements validate enantiopurity (e.g., –93.5 for the (1S)-isomer) .
- Chiral Chromatography : HPLC with chiral stationary phases resolves enantiomers.
- NMR Spectroscopy : NOE experiments or coupling constants distinguish axial/equatorial substituents.
- X-ray Crystallography : Resolves absolute configuration (not directly in evidence but standard practice).
What methodologies evaluate the compound's serotonin receptor affinity, and how do structural modifications impact activity?
Q. Advanced Research Focus
-
Receptor Binding Assays : Radioligand displacement assays (e.g., 5-HT₇, 5-HT₁ₐ, D₂ receptors) using HEK-293 cells. Ki values <1 nM are achievable with optimized substituents .
-
Structure-Activity Relationship (SAR) :
Modification 5-HT₇ Ki (nM) Selectivity (vs. 5-HT₁ₐ/D₂) 2-Diphenylpiperazine 0.58 324-fold (5-HT₁ₐ), 245-fold (D₂) 2-Methoxyphenyl 1.2 Moderate selectivity
What computational approaches predict the reactivity and stability of derivatives?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models transition states during enantioselective synthesis, predicting energy barriers for diastereomer formation .
- Molecular Docking : Simulates ligand-receptor interactions to prioritize derivatives for synthesis (e.g., 5-HT₇ binding pocket interactions) .
- Conformational Analysis : Identifies stable rotamers influencing pharmacological activity.
How can contradictory biological activity data across studies be resolved?
Q. Advanced Research Focus
- Variable Purity : Metabolites (e.g., N-dealkylation products) may skew in vivo results. Use HPLC-MS to verify compound integrity .
- Assay Conditions : Differences in cell lines (HEK-293 vs. CHO) or buffer pH affect receptor binding. Standardize protocols.
- Structural Ambiguity : Verify stereochemistry via [α]D and crystallography to rule out enantiomer contamination .
What strategies optimize hydroxylation and oxidation reactions in synthesis?
Q. Advanced Research Focus
- Hydroxylation : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis for stereocontrol.
- Oxidation : Catalytic MnO₂ selectively oxidizes alcohols to ketones without over-oxidation to carboxylic acids .
- Scale-Up Considerations : Continuous flow reactors improve yield and reduce side reactions in industrial settings .
How does the methoxy group influence the compound's physicochemical properties?
Q. Basic Research Focus
- Lipophilicity : Methoxy substitution increases logP, enhancing blood-brain barrier penetration (e.g., brain/plasma ratio = 1.2 for derivative 25 in mice) .
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation, prolonging half-life.
- Electronic Effects : Electron-donating methoxy group stabilizes aromatic π-systems, affecting UV-Vis spectra.
What analytical techniques characterize intermediates and final products?
Q. Basic Research Focus
- GC-MS : Monitors reaction progress and identifies volatile byproducts.
- ¹H/¹³C NMR : Assigns regio- and stereochemistry (e.g., methoxy singlet at δ 3.8 ppm).
- HRMS : Confirms molecular formula (e.g., C₁₁H₁₄O₂ for 7-methoxy derivatives) .
How are enantiomeric impurities minimized during large-scale synthesis?
Q. Advanced Research Focus
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid.
- Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP) achieve >95% ee .
- Crystallization-Induced Diastereomer Transformation : Enriches enantiopurity via selective crystallization .
What toxicological assessments are critical for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
